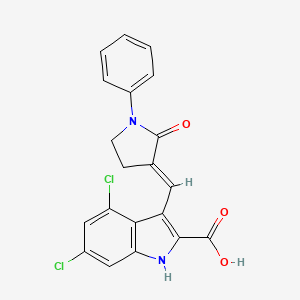

GV196771

説明

特性

IUPAC Name |

4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27)/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIRQCDDCGAGET-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166974-22-7 | |

| Record name | GV-196771 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166974227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GV-196771 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M4Q410FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GV196771

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV196771 is a potent and selective, competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. Developed as a potential non-opioid analgesic for neuropathic pain, its mechanism of action centers on the modulation of glutamatergic neurotransmission. By preventing the binding of the co-agonist glycine, this compound inhibits the opening of the NMDA receptor ion channel, thereby reducing calcium influx and downstream signaling cascades implicated in central sensitization and pain perception. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, preclinical efficacy, and clinical trial design. Detailed experimental protocols for key preclinical models are also presented, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the NMDA Receptor Glycine Site

The primary mechanism of action of this compound is its competitive antagonism at the glycine binding site of the NMDA receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon co-agonist and glutamate binding, the receptor's ion channel opens, allowing an influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a multitude of downstream signaling pathways.

This compound selectively binds to the glycine site, preventing the endogenous co-agonist from binding and, consequently, inhibiting the conformational changes required for channel opening. This blockade of the NMDA receptor attenuates the downstream signaling cascades that contribute to neuronal hyperexcitability and central sensitization, which are key features of chronic pain states.[1]

Signaling Pathway

The antagonism of the NMDA receptor by this compound interrupts the canonical signaling cascade initiated by glutamate and glycine. The following diagram illustrates this inhibitory action.

Quantitative Data

Binding Affinity

GV196771A demonstrates high affinity for the glycine binding site of the NMDA receptor in preclinical models.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| pKi | 7.56 | Rat | Cerebral Cortex Membranes | [2] |

| pKB | 7.46 | Rat | Primary Cortical Neurons | [2] |

| pKB | 8.04 | Rat | Primary Spinal Neurons | [2] |

| pKB | 7.86 | Rat | Primary Hippocampal Neurons | [2] |

Preclinical In Vivo Efficacy

GV196771A has shown significant anti-hyperalgesic and anti-allodynic effects in rodent models of neuropathic and inflammatory pain.

| Animal Model | Species | Dosing (p.o.) | Key Finding | Reference |

| Chronic Constriction Injury | Rat | 0.3-10 mg/kg | Dose-dependent inhibition of mechanical allodynia | [3] |

| Formalin Test | Mouse | 10 or 20 mg/kg | Inhibition of morphine tolerance | [3] |

Clinical Trial Overview (Proof-of-Concept)

A clinical trial was conducted to assess the efficacy of this compound in patients with chronic neuropathic pain.

| Parameter | Details | Reference |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group | [1] |

| Subjects | 63 (32 this compound, 31 Placebo) with chronic neuropathic pain | [1] |

| Treatment | 300 mg this compound orally, daily for 14 days | [4] |

| Primary Outcome | No significant effect on spontaneous or evoked pain | [1] |

| Secondary Outcome | Significant reduction in the area of dynamic and static allodynia | [1] |

| Conclusion | Not an effective treatment for chronic neuropathic pain in humans, potentially due to insufficient CNS penetration. | [1] |

Experimental Protocols

In Vitro: NMDA Receptor Glycine Site Binding Assay

A filtration binding assay using [³H]dichlorokynurenic acid ([³H]DCKA) can be employed to characterize the binding of compounds to the glycine site of the NMDA receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times with buffer and frozen at -80°C until use.

-

Binding Assay: Membranes are incubated in a buffer containing a fixed concentration of [³H]DCKA and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., unlabeled DCKA or glycine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to minimize dissociation of the bound ligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.

In Vivo: Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain.

Workflow Diagram:

Detailed Methodology:

-

Surgery: Under anesthesia, the common sciatic nerve of one hind limb is exposed. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch of the surrounding muscle.

-

Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The animal is placed on a mesh floor, and filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

-

Drug Administration: Once a stable baseline of mechanical allodynia is established (typically 7-14 days post-surgery), animals are treated with this compound or vehicle.

-

Post-dosing Assessment: Behavioral testing is repeated at various time points after drug administration to evaluate the anti-allodynic effect of the compound.

In Vivo: Formalin Test in Mice

The formalin test is a model of tonic pain and inflammation.

Workflow Diagram:

Detailed Methodology:

-

Acclimatization: Mice are placed in a clear observation chamber for a period of time to allow them to acclimate to the environment.

-

Drug Administration: Animals are pre-treated with this compound or vehicle at a specified time before the formalin injection.

-

Formalin Injection: A small volume of dilute formalin solution is injected into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain.

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle-treated groups.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), half-life, and oral bioavailability in preclinical species and humans, are not extensively available in the public domain. The lack of efficacy in the human clinical trial was attributed to "insufficient penetration of this compound to central sites of action," suggesting that while orally bioavailable, its ability to cross the blood-brain barrier may be limited in humans.[1]

Conclusion

This compound is a well-characterized selective antagonist of the NMDA receptor glycine site with demonstrated efficacy in preclinical models of neuropathic pain. Its mechanism of action, involving the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling, is well-established. However, the translation of this preclinical efficacy to the clinical setting was unsuccessful, likely due to pharmacokinetic limitations, specifically insufficient central nervous system penetration in humans. Despite its clinical outcome, this compound remains a valuable tool compound for studying the role of the NMDA receptor glycine site in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development.

References

- 1. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. GV196771A, an NMDA receptor/glycine site antagonist, attenuates mechanical allodynia in neuropathic rats and reduces tolerance induced by morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of GV196771

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV196771 is a potent and selective, competitive antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. Developed as a potential non-opioid analgesic for neuropathic pain, its mechanism of action centers on the modulation of glutamatergic neurotransmission. By preventing the binding of the co-agonist glycine, this compound inhibits the opening of the NMDA receptor ion channel, thereby reducing calcium influx and downstream signaling cascades implicated in central sensitization and pain perception. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, preclinical efficacy, and clinical trial design. Detailed experimental protocols for key preclinical models are also presented, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the NMDA Receptor Glycine Site

The primary mechanism of action of this compound is its competitive antagonism at the glycine binding site of the NMDA receptor. The NMDA receptor, a crucial component of excitatory synaptic transmission in the central nervous system, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. Upon co-agonist and glutamate binding, the receptor's ion channel opens, allowing an influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for a multitude of downstream signaling pathways.

This compound selectively binds to the glycine site, preventing the endogenous co-agonist from binding and, consequently, inhibiting the conformational changes required for channel opening. This blockade of the NMDA receptor attenuates the downstream signaling cascades that contribute to neuronal hyperexcitability and central sensitization, which are key features of chronic pain states.[1]

Signaling Pathway

The antagonism of the NMDA receptor by this compound interrupts the canonical signaling cascade initiated by glutamate and glycine. The following diagram illustrates this inhibitory action.

Quantitative Data

Binding Affinity

GV196771A demonstrates high affinity for the glycine binding site of the NMDA receptor in preclinical models.

| Parameter | Value | Species | Tissue/Cell Type | Reference |

| pKi | 7.56 | Rat | Cerebral Cortex Membranes | [2] |

| pKB | 7.46 | Rat | Primary Cortical Neurons | [2] |

| pKB | 8.04 | Rat | Primary Spinal Neurons | [2] |

| pKB | 7.86 | Rat | Primary Hippocampal Neurons | [2] |

Preclinical In Vivo Efficacy

GV196771A has shown significant anti-hyperalgesic and anti-allodynic effects in rodent models of neuropathic and inflammatory pain.

| Animal Model | Species | Dosing (p.o.) | Key Finding | Reference |

| Chronic Constriction Injury | Rat | 0.3-10 mg/kg | Dose-dependent inhibition of mechanical allodynia | [3] |

| Formalin Test | Mouse | 10 or 20 mg/kg | Inhibition of morphine tolerance | [3] |

Clinical Trial Overview (Proof-of-Concept)

A clinical trial was conducted to assess the efficacy of this compound in patients with chronic neuropathic pain.

| Parameter | Details | Reference |

| Study Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group | [1] |

| Subjects | 63 (32 this compound, 31 Placebo) with chronic neuropathic pain | [1] |

| Treatment | 300 mg this compound orally, daily for 14 days | [4] |

| Primary Outcome | No significant effect on spontaneous or evoked pain | [1] |

| Secondary Outcome | Significant reduction in the area of dynamic and static allodynia | [1] |

| Conclusion | Not an effective treatment for chronic neuropathic pain in humans, potentially due to insufficient CNS penetration. | [1] |

Experimental Protocols

In Vitro: NMDA Receptor Glycine Site Binding Assay

A filtration binding assay using [³H]dichlorokynurenic acid ([³H]DCKA) can be employed to characterize the binding of compounds to the glycine site of the NMDA receptor.

Workflow Diagram:

Detailed Methodology:

-

Membrane Preparation: Rat cerebral cortices are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times with buffer and frozen at -80°C until use.

-

Binding Assay: Membranes are incubated in a buffer containing a fixed concentration of [³H]DCKA and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., unlabeled DCKA or glycine).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to minimize dissociation of the bound ligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.

In Vivo: Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model of neuropathic pain.

Workflow Diagram:

Detailed Methodology:

-

Surgery: Under anesthesia, the common sciatic nerve of one hind limb is exposed. Four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch of the surrounding muscle.

-

Post-operative Care: Animals are allowed to recover from surgery and are monitored for their well-being.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The animal is placed on a mesh floor, and filaments of increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

-

Drug Administration: Once a stable baseline of mechanical allodynia is established (typically 7-14 days post-surgery), animals are treated with this compound or vehicle.

-

Post-dosing Assessment: Behavioral testing is repeated at various time points after drug administration to evaluate the anti-allodynic effect of the compound.

In Vivo: Formalin Test in Mice

The formalin test is a model of tonic pain and inflammation.

Workflow Diagram:

Detailed Methodology:

-

Acclimatization: Mice are placed in a clear observation chamber for a period of time to allow them to acclimate to the environment.

-

Drug Administration: Animals are pre-treated with this compound or vehicle at a specified time before the formalin injection.

-

Formalin Injection: A small volume of dilute formalin solution is injected into the plantar surface of one hind paw.

-

Observation: Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociception, and the late phase (15-30 minutes), reflecting inflammatory pain.

-

Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the drug-treated and vehicle-treated groups.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, excretion (ADME), half-life, and oral bioavailability in preclinical species and humans, are not extensively available in the public domain. The lack of efficacy in the human clinical trial was attributed to "insufficient penetration of this compound to central sites of action," suggesting that while orally bioavailable, its ability to cross the blood-brain barrier may be limited in humans.[1]

Conclusion

This compound is a well-characterized selective antagonist of the NMDA receptor glycine site with demonstrated efficacy in preclinical models of neuropathic pain. Its mechanism of action, involving the inhibition of NMDA receptor-mediated calcium influx and subsequent downstream signaling, is well-established. However, the translation of this preclinical efficacy to the clinical setting was unsuccessful, likely due to pharmacokinetic limitations, specifically insufficient central nervous system penetration in humans. Despite its clinical outcome, this compound remains a valuable tool compound for studying the role of the NMDA receptor glycine site in health and disease. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development.

References

- 1. A randomized, double-blind, placebo-controlled trial of a glycine antagonist in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. GV196771A, an NMDA receptor/glycine site antagonist, attenuates mechanical allodynia in neuropathic rats and reduces tolerance induced by morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

GV196771: A Glycine Site Antagonist for the NMDA Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GV196771 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, key experimental data, and detailed methodologies. It is intended to serve as a resource for researchers and professionals in the field of drug development who are investigating NMDA receptor modulation, particularly in the context of neuropathic pain and related neurological disorders.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites. The glycine binding site, located on the GluN1 subunit, represents a key modulatory site for controlling NMDA receptor activity. Antagonism of this site offers a potential therapeutic strategy for conditions associated with excessive NMDA receptor activation, such as neuropathic pain, without the severe side effects often seen with antagonists targeting the glutamate binding site or the ion channel itself.

This compound, with the chemical name E-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid sodium salt, has been identified as a selective antagonist for this glycine binding site. This guide details the available quantitative data, experimental protocols, and the underlying signaling pathways related to the action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi | Rat | Cerebral Cortex Membranes | 7.56 | [1] |

| pKB | Rat | Primary Cortical Neurons | 7.46 | [1] |

| pKB | Rat | Primary Spinal Neurons | 8.04 | [1] |

| pKB | Rat | Primary Hippocampal Neurons | 7.86 | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |

| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rat | Oral (p.o.) | 0.3 - 10 mg/kg | Dose-dependent inhibition of mechanical allodynia | [2] |

| Formalin Test | Mouse | Oral (p.o.) | 10 - 20 mg/kg | Inhibition of morphine tolerance in both early and late phases | [2] |

Table 3: Human Clinical Trial Data for this compound in Neuropathic Pain

| Study Design | Patient Population | Dose | Treatment Duration | Primary Outcome | Reference |

| Randomized, double-blind, placebo-controlled, parallel-group | 63 subjects with chronic neuropathic pain (diabetic neuropathy, postherpetic neuralgia, etc.) | 300 mg/day (oral) | 14 days | No significant effect on spontaneous or evoked pain | [1] |

| Significant effect on the area of dynamic and static allodynia on days 7 and 14 | [1] |

Signaling Pathways

This compound exerts its effect by blocking the glycine binding site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change required for channel opening, even in the presence of glutamate. The following diagram illustrates the signaling pathway.

References

GV196771: A Glycine Site Antagonist for the NMDA Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GV196771 is a potent and selective antagonist of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, key experimental data, and detailed methodologies. It is intended to serve as a resource for researchers and professionals in the field of drug development who are investigating NMDA receptor modulation, particularly in the context of neuropathic pain and related neurological disorders.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. For the NMDA receptor to be activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its respective binding sites. The glycine binding site, located on the GluN1 subunit, represents a key modulatory site for controlling NMDA receptor activity. Antagonism of this site offers a potential therapeutic strategy for conditions associated with excessive NMDA receptor activation, such as neuropathic pain, without the severe side effects often seen with antagonists targeting the glutamate binding site or the ion channel itself.

This compound, with the chemical name E-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid sodium salt, has been identified as a selective antagonist for this glycine binding site. This guide details the available quantitative data, experimental protocols, and the underlying signaling pathways related to the action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi | Rat | Cerebral Cortex Membranes | 7.56 | [1] |

| pKB | Rat | Primary Cortical Neurons | 7.46 | [1] |

| pKB | Rat | Primary Spinal Neurons | 8.04 | [1] |

| pKB | Rat | Primary Hippocampal Neurons | 7.86 | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Species | Route of Administration | Effective Dose Range | Effect | Reference |

| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rat | Oral (p.o.) | 0.3 - 10 mg/kg | Dose-dependent inhibition of mechanical allodynia | [2] |

| Formalin Test | Mouse | Oral (p.o.) | 10 - 20 mg/kg | Inhibition of morphine tolerance in both early and late phases | [2] |

Table 3: Human Clinical Trial Data for this compound in Neuropathic Pain

| Study Design | Patient Population | Dose | Treatment Duration | Primary Outcome | Reference |

| Randomized, double-blind, placebo-controlled, parallel-group | 63 subjects with chronic neuropathic pain (diabetic neuropathy, postherpetic neuralgia, etc.) | 300 mg/day (oral) | 14 days | No significant effect on spontaneous or evoked pain | [1] |

| Significant effect on the area of dynamic and static allodynia on days 7 and 14 | [1] |

Signaling Pathways

This compound exerts its effect by blocking the glycine binding site on the GluN1 subunit of the NMDA receptor. This prevents the conformational change required for channel opening, even in the presence of glutamate. The following diagram illustrates the signaling pathway.

References

The Glycine Co-agonist Site of the NMDA Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a pivotal component of excitatory neurotransmission in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Unique among ligand-gated ion channels, the NMDA receptor requires the binding of two co-agonists for its activation: glutamate and glycine (or D-serine). The glycine binding site, located on the GluN1 subunit, represents a crucial modulatory hub for receptor function. Its occupation is a prerequisite for the glutamate-induced channel opening and subsequent calcium influx that triggers a cascade of downstream signaling events. This technical guide provides an in-depth exploration of the NMDA receptor glycine site, detailing its structure, function, and pharmacology. We present quantitative data on ligand affinities, comprehensive experimental protocols for studying the site's properties, and detailed visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target this critical aspect of glutamatergic neurotransmission.

Core Function of the NMDA Receptor Glycine Site

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The binding of glycine to the GluN1 subunit is an absolute requirement for receptor activation; in the absence of a glycine site agonist, glutamate binding alone is insufficient to open the ion channel.[2] This co-agonist requirement positions the glycine site as a fundamental regulator of NMDA receptor activity.

Glycine and D-serine, another endogenous ligand, act as full agonists at this site.[3] The concentration of these co-agonists in the synaptic cleft is not always saturating, meaning that fluctuations in their levels can dynamically modulate the magnitude of the NMDA receptor response to glutamate. This modulation influences the amplitude and time course of excitatory postsynaptic currents.[3] The glycine site is therefore a key determinant of synaptic plasticity, the cellular mechanism underlying learning and memory.[4]

Dysfunction of the NMDA receptor, including alterations in glycine site modulation, has been implicated in a range of neurological and psychiatric disorders such as schizophrenia, making it a significant target for therapeutic intervention.[5]

Quantitative Data: Ligand Affinities at the Glycine Site

The affinity of various ligands for the NMDA receptor glycine site is a critical parameter in understanding their potential as research tools or therapeutic agents. These affinities are typically expressed as the inhibition constant (Ki) or the half-maximal effective/inhibitory concentration (EC50/IC50). The following tables summarize key quantitative data for a selection of glycine site ligands, categorized by their functional effect.

Table 1: Glycine Site Agonists

| Compound | Receptor Subtype | EC50 (µM) | Relative Efficacy (vs. Glycine) | Citation(s) |

| Glycine | GluN1/GluN2A | ~1-3 | 100% | [6] |

| D-Serine | GluN1/GluN2A | - | More potent than glycine | [3][7] |

| D-Cycloserine | - | - | Partial Agonist | [8] |

Table 2: Glycine Site Antagonists

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Citation(s) |

| 5,7-Dichlorokynurenic acid (DCKA) | - | - | - | [2] |

| L-689,560 | - | - | - | [9] |

| CGP-78608 | - | - | - | [9] |

Signaling Pathways

Activation of the NMDA receptor and the subsequent influx of Ca2+ initiates a complex network of intracellular signaling cascades. These pathways are crucial for translating the electrical signal of receptor activation into long-lasting changes in synaptic function and gene expression.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

Ca2+ entering through the NMDA receptor binds to calmodulin (CaM), which in turn activates CaMKII.[10] Activated CaMKII can autophosphorylate, leading to sustained activity even after intracellular Ca2+ levels have returned to baseline.[11] CaMKII plays a central role in long-term potentiation (LTP) by phosphorylating various synaptic proteins, including AMPA receptors, thereby increasing their conductance and trafficking to the postsynaptic membrane.[12]

Ras-ERK-CREB Pathway

NMDA receptor activation can also trigger the Ras-ERK signaling cascade.[13] This pathway is often initiated by Ca2+-dependent activation of Ras-guanine nucleotide-releasing factors (Ras-GRFs).[1][14] Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[5] ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[15] Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival.[16]

Experimental Protocols

Studying the NMDA receptor glycine site requires specialized techniques to measure ligand binding and receptor function. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Glycine Site Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site using a competitive binding assay with a radiolabeled ligand, such as [3H]glycine.

Materials:

-

Rat brain cortical membranes

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Radioligand: [3H]glycine

-

Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

-

Test compounds at various concentrations

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, combine the following in order:

-

Assay buffer

-

Test compound at various concentrations or vehicle control.

-

A fixed concentration of [3H]glycine (typically at or below its Kd value).

-

For non-specific binding determination, add a saturating concentration of unlabeled glycine.

-

-

Initiate Binding: Add the prepared cortical membranes to each well/tube to start the binding reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is used to functionally characterize glycine site ligands on recombinant NMDA receptors expressed in Xenopus laevis oocytes. It allows for the determination of EC50, IC50, and relative efficacy.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and desired GluN2 subunits

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes (for voltage and current)

-

Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, 0.01 mM EDTA, pH 7.4)

-

Saturating concentration of glutamate

-

Glycine site agonists/antagonists at various concentrations

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with a mixture of cRNAs for the GluN1 and GluN2 subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

-

Data Acquisition:

-

To determine agonist properties (EC50, efficacy): Perfuse the oocyte with a saturating concentration of glutamate. Apply increasing concentrations of the glycine site agonist and record the elicited current.

-

To determine antagonist properties (IC50): Co-apply a fixed, sub-maximal concentration of glycine with a saturating concentration of glutamate. Then, co-apply increasing concentrations of the antagonist and record the inhibition of the current.

-

-

Data Analysis:

-

For agonists, plot the current response as a function of concentration and fit the data to the Hill equation to determine the EC50 and maximum response. Normalize the maximum response to that of glycine to determine relative efficacy.

-

For antagonists, plot the percent inhibition as a function of concentration and fit to an inhibitory dose-response curve to determine the IC50.

-

Conclusion

The glycine co-agonist site on the NMDA receptor is a sophisticated and essential element for the regulation of excitatory neurotransmission. Its mandatory role in receptor activation provides a powerful mechanism for modulating synaptic strength and plasticity. The quantitative data, signaling pathways, and experimental protocols detailed in this guide underscore the complexity and significance of this site. A thorough understanding of the glycine site's function is paramount for researchers in neuroscience and is a critical consideration for the development of novel therapeutics aimed at correcting dysregulated glutamatergic signaling in a variety of CNS disorders. Future research will undoubtedly continue to unravel the subtleties of this site, offering new avenues for therapeutic intervention.

References

- 1. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl-D-aspartate (NMDA) and the regulation of mitogen-activated protein kinase (MAPK) signaling pathways: a revolving neurochemical axis for therapeutic intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the CaMKII/NMDA Receptor Complex in the Maintenance of Synaptic Strength | Journal of Neuroscience [jneurosci.org]

- 11. CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activated CaMKII couples GluN2B and Casein Kinase 2 to control synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 16. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]

The Glycine Co-agonist Site of the NMDA Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a pivotal component of excitatory neurotransmission in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Unique among ligand-gated ion channels, the NMDA receptor requires the binding of two co-agonists for its activation: glutamate and glycine (or D-serine). The glycine binding site, located on the GluN1 subunit, represents a crucial modulatory hub for receptor function. Its occupation is a prerequisite for the glutamate-induced channel opening and subsequent calcium influx that triggers a cascade of downstream signaling events. This technical guide provides an in-depth exploration of the NMDA receptor glycine site, detailing its structure, function, and pharmacology. We present quantitative data on ligand affinities, comprehensive experimental protocols for studying the site's properties, and detailed visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and therapeutically target this critical aspect of glutamatergic neurotransmission.

Core Function of the NMDA Receptor Glycine Site

The NMDA receptor is a heterotetrameric ion channel typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[1] The binding of glycine to the GluN1 subunit is an absolute requirement for receptor activation; in the absence of a glycine site agonist, glutamate binding alone is insufficient to open the ion channel.[2] This co-agonist requirement positions the glycine site as a fundamental regulator of NMDA receptor activity.

Glycine and D-serine, another endogenous ligand, act as full agonists at this site.[3] The concentration of these co-agonists in the synaptic cleft is not always saturating, meaning that fluctuations in their levels can dynamically modulate the magnitude of the NMDA receptor response to glutamate. This modulation influences the amplitude and time course of excitatory postsynaptic currents.[3] The glycine site is therefore a key determinant of synaptic plasticity, the cellular mechanism underlying learning and memory.[4]

Dysfunction of the NMDA receptor, including alterations in glycine site modulation, has been implicated in a range of neurological and psychiatric disorders such as schizophrenia, making it a significant target for therapeutic intervention.[5]

Quantitative Data: Ligand Affinities at the Glycine Site

The affinity of various ligands for the NMDA receptor glycine site is a critical parameter in understanding their potential as research tools or therapeutic agents. These affinities are typically expressed as the inhibition constant (Ki) or the half-maximal effective/inhibitory concentration (EC50/IC50). The following tables summarize key quantitative data for a selection of glycine site ligands, categorized by their functional effect.

Table 1: Glycine Site Agonists

| Compound | Receptor Subtype | EC50 (µM) | Relative Efficacy (vs. Glycine) | Citation(s) |

| Glycine | GluN1/GluN2A | ~1-3 | 100% | [6] |

| D-Serine | GluN1/GluN2A | - | More potent than glycine | [3][7] |

| D-Cycloserine | - | - | Partial Agonist | [8] |

Table 2: Glycine Site Antagonists

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Citation(s) |

| 5,7-Dichlorokynurenic acid (DCKA) | - | - | - | [2] |

| L-689,560 | - | - | - | [9] |

| CGP-78608 | - | - | - | [9] |

Signaling Pathways

Activation of the NMDA receptor and the subsequent influx of Ca2+ initiates a complex network of intracellular signaling cascades. These pathways are crucial for translating the electrical signal of receptor activation into long-lasting changes in synaptic function and gene expression.

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Pathway

Ca2+ entering through the NMDA receptor binds to calmodulin (CaM), which in turn activates CaMKII.[10] Activated CaMKII can autophosphorylate, leading to sustained activity even after intracellular Ca2+ levels have returned to baseline.[11] CaMKII plays a central role in long-term potentiation (LTP) by phosphorylating various synaptic proteins, including AMPA receptors, thereby increasing their conductance and trafficking to the postsynaptic membrane.[12]

Ras-ERK-CREB Pathway

NMDA receptor activation can also trigger the Ras-ERK signaling cascade.[13] This pathway is often initiated by Ca2+-dependent activation of Ras-guanine nucleotide-releasing factors (Ras-GRFs).[1][14] Activated Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK).[5] ERK can translocate to the nucleus and phosphorylate transcription factors such as the cAMP response element-binding protein (CREB).[15] Phosphorylated CREB promotes the transcription of genes involved in synaptic plasticity and cell survival.[16]

Experimental Protocols

Studying the NMDA receptor glycine site requires specialized techniques to measure ligand binding and receptor function. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for Glycine Site Affinity

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site using a competitive binding assay with a radiolabeled ligand, such as [3H]glycine.

Materials:

-

Rat brain cortical membranes

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Radioligand: [3H]glycine

-

Non-specific binding control: High concentration of unlabeled glycine (e.g., 1 mM)

-

Test compounds at various concentrations

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, combine the following in order:

-

Assay buffer

-

Test compound at various concentrations or vehicle control.

-

A fixed concentration of [3H]glycine (typically at or below its Kd value).

-

For non-specific binding determination, add a saturating concentration of unlabeled glycine.

-

-

Initiate Binding: Add the prepared cortical membranes to each well/tube to start the binding reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 of the test compound. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is used to functionally characterize glycine site ligands on recombinant NMDA receptors expressed in Xenopus laevis oocytes. It allows for the determination of EC50, IC50, and relative efficacy.

Materials:

-

Xenopus laevis oocytes

-

cRNA for GluN1 and desired GluN2 subunits

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes (for voltage and current)

-

Recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl2, 0.01 mM EDTA, pH 7.4)

-

Saturating concentration of glutamate

-

Glycine site agonists/antagonists at various concentrations

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes enzymatically (e.g., with collagenase). Inject the oocytes with a mixture of cRNAs for the GluN1 and GluN2 subunits and incubate for 2-5 days to allow for receptor expression.

-

Electrode Preparation: Pull glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

-

Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with the two microelectrodes (one for voltage sensing, one for current injection).

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

-

Data Acquisition:

-

To determine agonist properties (EC50, efficacy): Perfuse the oocyte with a saturating concentration of glutamate. Apply increasing concentrations of the glycine site agonist and record the elicited current.

-

To determine antagonist properties (IC50): Co-apply a fixed, sub-maximal concentration of glycine with a saturating concentration of glutamate. Then, co-apply increasing concentrations of the antagonist and record the inhibition of the current.

-

-

Data Analysis:

-

For agonists, plot the current response as a function of concentration and fit the data to the Hill equation to determine the EC50 and maximum response. Normalize the maximum response to that of glycine to determine relative efficacy.

-

For antagonists, plot the percent inhibition as a function of concentration and fit to an inhibitory dose-response curve to determine the IC50.

-

Conclusion

The glycine co-agonist site on the NMDA receptor is a sophisticated and essential element for the regulation of excitatory neurotransmission. Its mandatory role in receptor activation provides a powerful mechanism for modulating synaptic strength and plasticity. The quantitative data, signaling pathways, and experimental protocols detailed in this guide underscore the complexity and significance of this site. A thorough understanding of the glycine site's function is paramount for researchers in neuroscience and is a critical consideration for the development of novel therapeutics aimed at correcting dysregulated glutamatergic signaling in a variety of CNS disorders. Future research will undoubtedly continue to unravel the subtleties of this site, offering new avenues for therapeutic intervention.

References

- 1. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-methyl-D-aspartate (NMDA) and the regulation of mitogen-activated protein kinase (MAPK) signaling pathways: a revolving neurochemical axis for therapeutic intervention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of ligand-gating and opening of NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the CaMKII/NMDA Receptor Complex in the Maintenance of Synaptic Strength | Journal of Neuroscience [jneurosci.org]

- 11. CaMKII translocation requires local NMDA receptor-mediated Ca2+ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activated CaMKII couples GluN2B and Casein Kinase 2 to control synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmentally regulated role for Ras-GRFs in coupling NMDA glutamate receptors to Ras, Erk and CREB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | CREB1 phosphorylation through NMDA receptor-mediated activation of RAS signaling [reactome.org]

- 16. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 | Journal of Neuroscience [jneurosci.org]

The Dual Role of Glycine in Neuropathic Pain: From Synaptic Inhibition to Excitatory Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine, the simplest amino acid, plays a complex and dual role in the modulation of pain, particularly in the context of neuropathic pain. Traditionally recognized as a primary inhibitory neurotransmitter in the spinal cord, its function extends to being an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal in central sensitization and pain chronification. This technical guide provides a comprehensive overview of the multifaceted involvement of glycine in neuropathic pain, detailing the signaling pathways, the roles of glycine transporters and receptors, and the preclinical evidence for targeting the glycinergic system for therapeutic intervention. We present quantitative data from key studies in structured tables, provide detailed experimental protocols for seminal research techniques, and visualize complex signaling and experimental workflows using the DOT language for clear and concise understanding.

Introduction: The Glycinergic System in Pain Processing

Glycinergic neurotransmission is a cornerstone of inhibitory control within the spinal cord dorsal horn, a critical region for processing and modulating nociceptive signals.[1] Disruption of this inhibitory tone is a key mechanism underlying the development and maintenance of neuropathic pain.[2] Glycinergic neurons, primarily located in the ventral horn and intermediate gray matter, project to the dorsal horn to regulate the excitability of pain-transmitting neurons.[3] The effects of glycine are mediated through two main classes of receptors: strychnine-sensitive glycine receptors (GlyRs), which are inhibitory, and the glycine co-agonist site on NMDA receptors, which is excitatory. The extracellular concentration of glycine, and thus its net effect, is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.

The Dichotomous Role of Glycine in Neuropathic Pain

Inhibitory Neurotransmission via Glycine Receptors (GlyRs)

GlyRs are ligand-gated chloride channels that, upon activation by glycine, lead to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thereby reducing its excitability.[4] This inhibitory action is crucial for dampening nociceptive signaling in the spinal cord.

Several subtypes of GlyR α-subunits (α1, α2, α3) have been identified, with distinct distributions and roles in pain processing. The α1 and α3 subunits are of particular interest in the context of neuropathic pain.[2]

-

GlyRα1: Widely expressed in the adult spinal cord, the GlyRα1 subunit is a key component of inhibitory synapses.

-

GlyRα3: This subunit is more selectively expressed in the superficial dorsal horn (laminae I and II), a key area for the termination of primary nociceptive afferents.[5][6]

Dysfunction of these receptors, either through decreased expression or post-translational modifications, can lead to a state of disinhibition and contribute to the hyperexcitability characteristic of neuropathic pain.

Excitatory Modulation via NMDA Receptors

In contrast to its inhibitory role, glycine acts as an essential co-agonist at the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity and central sensitization.[7][8] For the NMDA receptor to be activated by glutamate, glycine (or D-serine) must also be bound to its co-agonist site on the GluN1 (formerly NR1) subunit.[9] In neuropathic pain states, the over-activation of NMDA receptors in the dorsal horn contributes to the amplification and prolongation of pain signals. Therefore, glycine, by facilitating NMDA receptor function, can paradoxically contribute to pain facilitation.

Glycine Transporters: Key Regulators of Glycinergic Tone

The synaptic and extrasynaptic concentrations of glycine are meticulously controlled by two sodium and chloride-dependent glycine transporters: GlyT1 and GlyT2.[10][11]

-

GlyT1: Primarily expressed on glial cells (astrocytes) and some glutamatergic neurons, GlyT1 is thought to regulate glycine concentrations at both inhibitory glycinergic synapses and excitatory glutamatergic synapses (where it modulates NMDA receptor activity).[8]

-

GlyT2: Predominantly located on the presynaptic terminals of glycinergic neurons, GlyT2 is responsible for the reuptake of glycine into these neurons for repackaging into synaptic vesicles, thus terminating the inhibitory signal and replenishing the neurotransmitter pool.[8]

The distinct localization and function of these transporters make them attractive targets for pharmacological intervention aimed at selectively modulating the inhibitory or excitatory actions of glycine.

Quantitative Data on Glycinergic System Components in Neuropathic Pain

The following tables summarize key quantitative findings from preclinical studies investigating the role of glycine signaling in neuropathic pain models.

Table 1: Glycine Transporter (GlyT) Expression in Neuropathic Pain Models

| Component | Animal Model | Time Point | Tissue | Change in Expression | Reference |

| GlyT1 | CCI (Rat) | 12 days | Spinal Cord | No significant change | [9] |

| CCI (Rat) | 12 days | DRG | No significant change | [9] | |

| GlyT2 | CCI (Rat) | 12 days | Spinal Cord | No significant change | [9] |

Table 2: Glycine Receptor (GlyR) Subunit Expression in Neuropathic and Inflammatory Pain

| Component | Animal Model | Time Point | Tissue | Change in Expression | Reference |

| GlyRα3 (mRNA) | CCI (Rat) | 3 days | Spinal Cord | No significant change | [12] |

| Zymosan A (Inflammatory) | 4 hours | Spinal Cord | No significant change | [12] | |

| GlyRα3 (Protein) | CCI (Rat) | 3 days | Spinal Cord | No significant change | [12] |

| Zymosan A (Inflammatory) | 4 hours | Spinal Cord | Increased | [12] |

Table 3: Effects of Glycine Transporter Inhibitors on Neuropathic Pain Behavior

| Compound | Target | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| ORG-25543 | GlyT2 Inhibitor | Formalin (Rat) | Paw Licking | i.v. | ≥0.06 mg/kg | [13] |

| PNL (Mouse) | Mechanical Allodynia | i.v. | ED50: 0.07-0.16 mg/kg | [13] | ||

| ALX1393 | GlyT2 Inhibitor | CCI (Rat) | Mechanical Allodynia | i.t. | Not specified | [10] |

| NFPS (ALX5407) | GlyT1 Inhibitor | CCI (Rat) | Mechanical Allodynia | i.p. | 1, 2, 4 mg/kg | [4] |

Table 4: Effects of NMDA Glycine Site Antagonists on Neuropathic Pain

| Compound | Target | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| L-701,324 | NMDA Glycine Site | CCI (Rat) | Cold Allodynia | i.p. | 2.15-21.5 mg/kg | [14] |

| SNL (Rat) | Tactile Allodynia | i.p. | 2.15-21.5 mg/kg | [14] | ||

| 5,7-DCK | NMDA Glycine Site | CCI (Rat) | Cold Allodynia | i.v. | 10-46.4 mg/kg | [14] |

| SNL (Rat) | Tactile Allodynia | i.v. | 10-46.4 mg/kg | [14] |

Key Experimental Protocols

Detailed methodologies for seminal experiments in the field are provided below.

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain in rodents.[3]

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral surface of the thigh of the hind limb. Disinfect the surgical area with 70% ethanol and povidone-iodine.

-

Incision: Make a small skin incision on the lateral side of the mid-thigh.

-

Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Nerve Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-

Post-operative Care: Provide appropriate post-operative care, including analgesia (as per institutional guidelines) and monitoring for signs of infection.

Behavioral Assessment: Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity and allodynia.

Procedure:

-

Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes before testing.

-

Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

-

Response Observation: A positive response is a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method. Start with a filament in the middle of the range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.

-

Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold.

Immunofluorescence Staining for GlyT1/GlyT2 in Dorsal Root Ganglion (DRG)

This protocol allows for the visualization of glycine transporter expression in DRG neurons.

Procedure:

-

Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the DRGs and post-fix in 4% PFA. Cryoprotect the tissue in a sucrose solution.

-

Sectioning: Cut cryosections (e.g., 10-20 µm) of the DRGs using a cryostat.

-

Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with a solution containing normal serum and a detergent (e.g., Triton X-100) in PBS.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against GlyT1 or GlyT2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the sections and incubate with fluorescently labeled secondary antibodies.

-

Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections on slides with an anti-fade mounting medium.

-

Imaging: Visualize the staining using a fluorescence or confocal microscope.

Electrophysiological Recording of Glycinergic mIPSCs in Spinal Cord Slices

This technique allows for the functional assessment of inhibitory glycinergic synapses.[1][14]

Procedure:

-

Slice Preparation: Prepare transverse spinal cord slices (e.g., 300-400 µm thick) from an anesthetized rodent.

-

Recording Chamber: Transfer a slice to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Neuron Identification: Identify neurons in the dorsal horn (e.g., lamina II) using a microscope with infrared differential interference contrast optics.

-

Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp recording from a target neuron using a glass micropipette filled with an appropriate internal solution.

-

mIPSC Isolation: Pharmacologically isolate glycinergic miniature inhibitory postsynaptic currents (mIPSCs) by adding tetrodotoxin (TTX) to block action potentials, and antagonists for GABA and glutamate receptors (e.g., bicuculline and CNQX/AP5) to the aCSF.

-

Data Acquisition and Analysis: Record the mIPSCs and analyze their frequency, amplitude, and kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

References

- 1. m.youtube.com [m.youtube.com]

- 2. Determination of the extracellular concentration of glycine in the rat spinal cord dorsal horn by quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Changes of extracellular levels of amino acids after graded compression trauma to the spinal cord: an experimental study in the rat using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 5. Decreased expression of N-methyl-D-aspartate (NMDA) receptors in rat dorsal root ganglion following complete Freund's adjuvant-induced inflammation: an immunocytochemical study for NMDA NR1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycinergic dysfunction in a subpopulation of dorsal horn interneurons in a rat model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine transporter GlyT1, but not GlyT2, is expressed in rat dorsal root ganglion--Possible implications for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycine transporter inhibitors: A new avenue for managing neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spinal Dorsal Horn Calcium Channel α2δ-1 Subunit Upregulation Contributes to Peripheral Nerve Injury-Induced Tactile Allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Extracellular amino acid concentrations in the dorsal spinal cord of freely moving rats following veratridine and nociceptive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Glycine in Neuropathic Pain: From Synaptic Inhibition to Excitatory Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glycine, the simplest amino acid, plays a complex and dual role in the modulation of pain, particularly in the context of neuropathic pain. Traditionally recognized as a primary inhibitory neurotransmitter in the spinal cord, its function extends to being an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal in central sensitization and pain chronification. This technical guide provides a comprehensive overview of the multifaceted involvement of glycine in neuropathic pain, detailing the signaling pathways, the roles of glycine transporters and receptors, and the preclinical evidence for targeting the glycinergic system for therapeutic intervention. We present quantitative data from key studies in structured tables, provide detailed experimental protocols for seminal research techniques, and visualize complex signaling and experimental workflows using the DOT language for clear and concise understanding.

Introduction: The Glycinergic System in Pain Processing

Glycinergic neurotransmission is a cornerstone of inhibitory control within the spinal cord dorsal horn, a critical region for processing and modulating nociceptive signals.[1] Disruption of this inhibitory tone is a key mechanism underlying the development and maintenance of neuropathic pain.[2] Glycinergic neurons, primarily located in the ventral horn and intermediate gray matter, project to the dorsal horn to regulate the excitability of pain-transmitting neurons.[3] The effects of glycine are mediated through two main classes of receptors: strychnine-sensitive glycine receptors (GlyRs), which are inhibitory, and the glycine co-agonist site on NMDA receptors, which is excitatory. The extracellular concentration of glycine, and thus its net effect, is tightly regulated by two high-affinity glycine transporters, GlyT1 and GlyT2.

The Dichotomous Role of Glycine in Neuropathic Pain

Inhibitory Neurotransmission via Glycine Receptors (GlyRs)

GlyRs are ligand-gated chloride channels that, upon activation by glycine, lead to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, thereby reducing its excitability.[4] This inhibitory action is crucial for dampening nociceptive signaling in the spinal cord.

Several subtypes of GlyR α-subunits (α1, α2, α3) have been identified, with distinct distributions and roles in pain processing. The α1 and α3 subunits are of particular interest in the context of neuropathic pain.[2]

-

GlyRα1: Widely expressed in the adult spinal cord, the GlyRα1 subunit is a key component of inhibitory synapses.

-

GlyRα3: This subunit is more selectively expressed in the superficial dorsal horn (laminae I and II), a key area for the termination of primary nociceptive afferents.[5][6]

Dysfunction of these receptors, either through decreased expression or post-translational modifications, can lead to a state of disinhibition and contribute to the hyperexcitability characteristic of neuropathic pain.

Excitatory Modulation via NMDA Receptors

In contrast to its inhibitory role, glycine acts as an essential co-agonist at the NMDA receptor, a glutamate-gated ion channel critical for synaptic plasticity and central sensitization.[7][8] For the NMDA receptor to be activated by glutamate, glycine (or D-serine) must also be bound to its co-agonist site on the GluN1 (formerly NR1) subunit.[9] In neuropathic pain states, the over-activation of NMDA receptors in the dorsal horn contributes to the amplification and prolongation of pain signals. Therefore, glycine, by facilitating NMDA receptor function, can paradoxically contribute to pain facilitation.

Glycine Transporters: Key Regulators of Glycinergic Tone

The synaptic and extrasynaptic concentrations of glycine are meticulously controlled by two sodium and chloride-dependent glycine transporters: GlyT1 and GlyT2.[10][11]

-

GlyT1: Primarily expressed on glial cells (astrocytes) and some glutamatergic neurons, GlyT1 is thought to regulate glycine concentrations at both inhibitory glycinergic synapses and excitatory glutamatergic synapses (where it modulates NMDA receptor activity).[8]

-

GlyT2: Predominantly located on the presynaptic terminals of glycinergic neurons, GlyT2 is responsible for the reuptake of glycine into these neurons for repackaging into synaptic vesicles, thus terminating the inhibitory signal and replenishing the neurotransmitter pool.[8]

The distinct localization and function of these transporters make them attractive targets for pharmacological intervention aimed at selectively modulating the inhibitory or excitatory actions of glycine.

Quantitative Data on Glycinergic System Components in Neuropathic Pain

The following tables summarize key quantitative findings from preclinical studies investigating the role of glycine signaling in neuropathic pain models.

Table 1: Glycine Transporter (GlyT) Expression in Neuropathic Pain Models

| Component | Animal Model | Time Point | Tissue | Change in Expression | Reference |

| GlyT1 | CCI (Rat) | 12 days | Spinal Cord | No significant change | [9] |

| CCI (Rat) | 12 days | DRG | No significant change | [9] | |

| GlyT2 | CCI (Rat) | 12 days | Spinal Cord | No significant change | [9] |

Table 2: Glycine Receptor (GlyR) Subunit Expression in Neuropathic and Inflammatory Pain

| Component | Animal Model | Time Point | Tissue | Change in Expression | Reference |

| GlyRα3 (mRNA) | CCI (Rat) | 3 days | Spinal Cord | No significant change | [12] |

| Zymosan A (Inflammatory) | 4 hours | Spinal Cord | No significant change | [12] | |

| GlyRα3 (Protein) | CCI (Rat) | 3 days | Spinal Cord | No significant change | [12] |

| Zymosan A (Inflammatory) | 4 hours | Spinal Cord | Increased | [12] |

Table 3: Effects of Glycine Transporter Inhibitors on Neuropathic Pain Behavior

| Compound | Target | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| ORG-25543 | GlyT2 Inhibitor | Formalin (Rat) | Paw Licking | i.v. | ≥0.06 mg/kg | [13] |

| PNL (Mouse) | Mechanical Allodynia | i.v. | ED50: 0.07-0.16 mg/kg | [13] | ||

| ALX1393 | GlyT2 Inhibitor | CCI (Rat) | Mechanical Allodynia | i.t. | Not specified | [10] |

| NFPS (ALX5407) | GlyT1 Inhibitor | CCI (Rat) | Mechanical Allodynia | i.p. | 1, 2, 4 mg/kg | [4] |

Table 4: Effects of NMDA Glycine Site Antagonists on Neuropathic Pain

| Compound | Target | Animal Model | Behavioral Test | Route of Administration | Effective Dose Range | Reference |

| L-701,324 | NMDA Glycine Site | CCI (Rat) | Cold Allodynia | i.p. | 2.15-21.5 mg/kg | [14] |

| SNL (Rat) | Tactile Allodynia | i.p. | 2.15-21.5 mg/kg | [14] | ||

| 5,7-DCK | NMDA Glycine Site | CCI (Rat) | Cold Allodynia | i.v. | 10-46.4 mg/kg | [14] |

| SNL (Rat) | Tactile Allodynia | i.v. | 10-46.4 mg/kg | [14] |

Key Experimental Protocols

Detailed methodologies for seminal experiments in the field are provided below.

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The CCI model is a widely used method to induce neuropathic pain in rodents.[3]

Procedure:

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Shave the lateral surface of the thigh of the hind limb. Disinfect the surgical area with 70% ethanol and povidone-iodine.

-

Incision: Make a small skin incision on the lateral side of the mid-thigh.

-

Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

-

Nerve Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscles.

-

Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

-